Calycopterin
Overview
Description
Calycopterin is a flavonoid compound isolated from various plant sources, including Dracocephalum kotschyi and Calycopteris floribunda . It is known for its multiple biological activities, including antispasmodic, analgesic, anti-hyperlipidemic, and immunomodulatory effects . This compound has gained attention for its potential anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines .
Mechanism of Action
Calycopterin is a flavonoid compound isolated from Dracocephalum kotschyi, known for its multiple medical uses . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the PI3K/Akt and MAPK signaling pathways in human hepatoblastoma cancer cells (HepG2) line . These pathways play a crucial role in cell cycle progression and apoptosis .
Mode of Action
This compound interacts with its targets, leading to significant changes in HepG2 cells. It inhibits cell cycle progression at the G2/M transition, leading to growth arrest and apoptosis . It also decreases the expression of mitotic kinase cdc2, mitotic phosphatase cdc25c, mitotic cyclin B1, and apoptotic factors pro-caspases-3 and -9 . Furthermore, it increases the levels of mitochondrial apoptotic-related proteins, intracellular levels of reactive oxygen species, and nitric oxide .
Biochemical Pathways
This compound affects the PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway, and mitochondrial dysfunction . It inhibits PI3K/Akt and activates MAPKs, which are pivotal in G2/M cell cycle arrest and apoptosis of human hepatocarcinoma cells .
Pharmacokinetics
The plasma half-life for this compound is around 4 hours . The volume of distribution of this compound is about 8 times greater than xanthomicrol, probably due to its greater hydrophobicity . This results in a much smaller maximum plasma concentration of this compound compared to its less methoxylated congener .
Result of Action
The result of this compound’s action is the induction of apoptosis in a dose-dependent manner within 24 hours . This is characterized by the appearance of nuclear shrinkage, cleavage of poly (ADP-ribose) polymerase, and DNA fragmentation . It also leads to an increase in the levels of mitochondrial apoptotic-related proteins, intracellular levels of reactive oxygen species, and nitric oxide .
Biochemical Analysis
Biochemical Properties
Calycopterin, as a flavonoid, is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding to specific sites on these molecules and influencing their function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a plasma half-life of around 4 hours .
Transport and Distribution
It is known that the volume of distribution of this compound is about 8 times greater than its less methoxylated congener .
Subcellular Localization
It is known that the compound is found in the aerial parts of Dracocephalum kotschyi .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calycopterin can be synthesized through various chemical reactions involving the methylation of hydroxyflavones. The synthetic route typically involves the use of methoxy groups to enhance the metabolic stability and biological properties of the compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves the extraction and isolation of the compound from plant sources. The extraction process typically uses solvents such as methanol and ethanol to obtain the crude extract, followed by purification techniques like chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Calycopterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxyflavone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as methoxylated and hydroxylated flavones, which exhibit different biological activities .
Scientific Research Applications
Calycopterin has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of flavonoids.
Biology: Investigated for its role in modulating biological pathways and cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Comparison with Similar Compounds
Calycopterin is often compared with other polymethoxylated flavones, such as xanthomicrol. Both compounds share similar biological properties, including anticancer and anti-angiogenic activities. this compound is unique in its higher hydrophobicity and greater volume of distribution, which may contribute to its distinct pharmacokinetic profile.
List of Similar Compounds
- Xanthomicrol
- Genkwanin
- Apigenin
- Luteolin
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUSRRUXGNYCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317858 | |
Record name | Calycopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-52-7 | |
Record name | Calycopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calycopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calycopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALYCOPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8794DO3YB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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